![molecular formula C12H15N B2664145 N-cyclopropyl-2,3-dihydro-1H-inden-1-amine CAS No. 52681-23-9](/img/structure/B2664145.png)
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C12H15N and a molecular weight of 173.26 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is 1S/C12H15N/c1-2-4-11-9(3-1)5-8-12(11)13-10-6-7-10/h1-4,10,12-13H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is a liquid at room temperature . It has a molecular weight of 173.26 and a molecular formula of C12H15N .Scientific Research Applications
Chemical Research
“N-cyclopropyl-2,3-dihydro-1H-inden-1-amine” is a chemical compound with a molecular weight of 173.26 . It is used in chemical research due to its unique structure and properties .
Antibacterial and Antifungal Studies
Compounds containing a 2,3-dihydro-1H-inden-1-one structure have been synthesized and tested for their antimicrobial activities . They have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against certain fungal agents .
Antileishmanial Efficacy
Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, a similar compound to “N-cyclopropyl-2,3-dihydro-1H-inden-1-amine”, have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Pharmacological Properties
Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease .
Antiviral Studies
Indole derivatives, which are structurally similar to “N-cyclopropyl-2,3-dihydro-1H-inden-1-amine”, have been studied for their antiviral properties .
Synthesis Methods
“N-cyclopropyl-2,3-dihydro-1H-inden-1-amine” can be synthesized by various methods, including grinding, stirring, and ultrasound irradiation . The ultrasound technique has been found to be particularly effective in terms of time and synthetic performance .
Safety and Hazards
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The compound’s hazard statements include H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11-9(3-1)5-8-12(11)13-10-6-7-10/h1-4,10,12-13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEKEZBZHMHEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine |
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